Cas no 1214386-26-1 (3,5-Di(pyridin-4-yl)pyridine-2-thiol)

3,5-Di(pyridin-4-yl)pyridine-2-thiol is a heterocyclic compound featuring a central pyridine ring substituted with two pyridin-4-yl groups at the 3- and 5-positions and a thiol group at the 2-position. This structure imparts unique coordination properties, making it a valuable ligand in transition metal complexes for catalytic and materials applications. The presence of multiple nitrogen donors enhances its binding affinity, while the thiol group offers additional reactivity for functionalization or metal chelation. Its rigid, conjugated framework is advantageous in designing supramolecular architectures or optoelectronic materials. The compound’s stability and tunable electronic properties make it suitable for research in coordination chemistry, catalysis, and molecular engineering.
3,5-Di(pyridin-4-yl)pyridine-2-thiol structure
1214386-26-1 structure
商品名:3,5-Di(pyridin-4-yl)pyridine-2-thiol
CAS番号:1214386-26-1
MF:C15H11N3S
メガワット:265.332941293716
CID:4909178

3,5-Di(pyridin-4-yl)pyridine-2-thiol 化学的及び物理的性質

名前と識別子

    • 3,5-di(pyridin-4-yl)pyridine-2-thiol
    • 3,5-Di(pyridin-4-yl)pyridine-2-thiol
    • インチ: 1S/C15H11N3S/c19-15-14(12-3-7-17-8-4-12)9-13(10-18-15)11-1-5-16-6-2-11/h1-10H,(H,18,19)
    • InChIKey: WKYZOCCJFRZEFX-UHFFFAOYSA-N
    • ほほえんだ: S=C1C(C2C=CN=CC=2)=CC(=CN1)C1C=CN=CC=1

計算された属性

  • せいみつぶんしりょう: 265.067
  • どういたいしつりょう: 265.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.9
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3,5-Di(pyridin-4-yl)pyridine-2-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029001410-250mg
3,5-Di(pyridin-4-yl)pyridine-2-thiol
1214386-26-1 95%
250mg
$999.60 2023-09-04
Alichem
A029001410-500mg
3,5-Di(pyridin-4-yl)pyridine-2-thiol
1214386-26-1 95%
500mg
$1651.30 2023-09-04
Alichem
A029001410-1g
3,5-Di(pyridin-4-yl)pyridine-2-thiol
1214386-26-1 95%
1g
$2779.20 2023-09-04

3,5-Di(pyridin-4-yl)pyridine-2-thiol 関連文献

3,5-Di(pyridin-4-yl)pyridine-2-thiolに関する追加情報

3,5-Di(pyridin-4-yl)pyridine-2-thiol: A Comprehensive Overview

The compound 3,5-Di(pyridin-4-yl)pyridine-2-thiol, with the CAS number 1214386-26-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which features a pyridine ring substituted with two pyridinyl groups at the 3 and 5 positions, along with a thiol (-SH) group at the 2 position. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for both academic and industrial research.

Recent studies have highlighted the potential of 3,5-Di(pyridin-4-yl)pyridine-2-thiol in various applications. For instance, researchers have explored its role in the development of novel materials for electronic devices. The thiol group at the 2 position facilitates strong interactions with metal surfaces, making it a promising candidate for use in self-assembled monolayers (SAMs). These SAMs are widely used in the fabrication of sensors, catalytic systems, and protective coatings due to their ability to modulate surface properties at the nanoscale.

In addition to its material science applications, 3,5-Di(pyridin-4-yl)pyridine-2-thiol has shown potential in the field of medicinal chemistry. The pyridine rings are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the bioavailability of drug candidates. Recent research has focused on modifying this compound to improve its pharmacokinetic properties, paving the way for its use in drug delivery systems and therapeutic agents.

The synthesis of 3,5-Di(pyridin-4-yl)pyridine-2-thiol involves a multi-step process that typically begins with the preparation of intermediate pyridine derivatives. One common approach is the Suzuki coupling reaction, which allows for the precise placement of substituents on the pyridine ring. This method not only ensures high yields but also enables fine-tuning of the molecule's electronic properties. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize production efficiency.

From an environmental standpoint, 3,5-Di(pyridin-4-yl)pyridine-2-thiol exhibits favorable biodegradation characteristics under specific conditions. Studies have shown that its thiol group plays a crucial role in facilitating enzymatic cleavage, making it less persistent in natural environments compared to other sulfur-containing compounds. This property is particularly important for applications where environmental impact is a concern.

In conclusion, 3,5-Di(pyridin-4-yl)pyridine-2-thiol represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methodologies and material characterization continue to unfold, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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